(1S,3R)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid is a chiral compound notable for its unique structural features, which include a cyclopentane ring and an amide functional group attached to a phenylpropanamide moiety. This compound is classified as an amino acid derivative and is of interest in various fields of chemical research, particularly in medicinal chemistry due to its potential biological activities.
The compound is referenced in various chemical databases and literature, which provide insights into its synthesis, properties, and applications. Notably, resources such as PubChem and scientific journals contribute to the understanding of this compound's characteristics.
This compound falls under the category of amino acids and carboxylic acids, with specific relevance in organic synthesis and pharmaceutical development due to its structural complexity and biological implications.
The synthesis of (1S,3R)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid typically involves several key steps:
The reaction conditions must be carefully controlled to maintain stereochemistry. Common solvents include dichloromethane or dimethylformamide, and catalysts may be employed to enhance yields. Temperature and pH are critical parameters that influence the reaction pathway and final product purity.
The molecular structure of (1S,3R)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid can be represented by its IUPAC name and SMILES notation:
The molecular formula for this compound is , with a molecular weight of approximately 235.29 g/mol. The presence of multiple functional groups contributes to its reactivity and potential biological activity.
(1S,3R)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid can undergo several types of chemical reactions:
Reagents such as hydrochloric acid for hydrolysis or sodium borohydride for reduction are commonly employed. Reaction conditions such as temperature and solvent choice play significant roles in determining reaction efficiency and product distribution.
The mechanism of action for (1S,3R)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors:
Research indicates that compounds with similar structures have shown efficacy in modulating biological pathways related to cancer metabolism, making this compound a candidate for further exploration in therapeutic contexts.
(1S,3R)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid is typically a solid at room temperature with a melting point that can vary based on purity. Its solubility profile indicates moderate solubility in polar solvents like water and methanol.
The compound exhibits typical behavior associated with carboxylic acids and amides, including:
The applications of (1S,3R)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid span several scientific domains:
This compound's unique structure makes it a valuable tool in both research and industrial applications, highlighting its potential impact on future scientific advancements.
The stereoselective construction of the cyclopentane scaffold is foundational to synthesizing the target compound. Key approaches leverage cis-substituted cyclopentane precursors with defined stereochemistry at C1 and C3 positions. As evidenced by commercial availability, (1S,3R)-3-amino-cyclopentane-1-carboxylic acid serves as a vital chiral building block (CAS 71830-07-4). This precursor is synthesized via enzymatic desymmetrization or asymmetric hydrogenation, achieving ≥98% enantiomeric excess (HPLC) and specific optical rotation ([α]D²⁵ = +8 ± 2° in H₂O) [3]. Ring-closing metathesis (RCM) of diene substrates using Grubbs catalysts represents an alternative route, though it requires meticulous optimization to control ring stereochemistry. Temperature modulation (-78°C to 25°C) during cyclization significantly impacts trans/cis diastereomer ratios, with lower temperatures favoring the desired cis configuration essential for subsequent functionalization .
Table 1: Enantioselective Cyclopentane Synthesis Methods
Method | Chiral Control Strategy | Diastereoselectivity | Key Limitations |
---|---|---|---|
Enzymatic desymmetrization | Lipase-mediated resolution | >98% ee | Substrate specificity |
Asymmetric hydrogenation | Ru-BINAP catalysts | 92-95% ee | High-pressure requirements |
Ring-closing metathesis | Chiral auxiliaries | cis:trans = 8:1 | Catalyst cost |
Coupling between (1S,3R)-3-aminocyclopentane-1-carboxylic acid and (2S)-2-phenylpropanoic acid employs carbodiimide activators to form the critical amide linkage. Dicyclohexylcarbodiimide (DCC) or ethyl-dimethylaminopropyl-carbodiimide (EDC) are utilized with catalytic 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency. The process involves:
Table 2: Carbodiimide Coupling Agents and Performance
Activator | Additive | Solvent | Temperature | Reaction Time | Yield |
---|---|---|---|---|---|
EDC | HOBt | Dichloromethane | 0°C → 25°C | 12 h | 92% |
DCC | DMAP | Tetrahydrofuran | 0°C | 8 h | 85% |
DIC | NMI | Acetonitrile | 25°C | 6 h | 88% |
The (2S) configuration of the phenylpropanamide group is installed via three primary strategies:
Steric hindrance from the cyclopentane ring’s cis-carboxyl group necessitates coupling at low concentrations (0.1–0.3 M) to suppress epimerization. NMR studies confirm that bulkier solvents like tetrahydrofuran (THF) enhance stereoretention compared to polar aprotic solvents such as dimethylformamide (DMF). Post-coupling, the product’s stereochemical integrity is verified via chiral HPLC (Chiralpak IC-3 column) and optical rotation analysis [3].
The C1-carboxylic acid group requires protection during amide coupling to prevent side reactions. Tert-butyl-dimethylsilyl (TBS) esters demonstrate superior compatibility with carbodiimide-mediated couplings, as they resist β-elimination under basic conditions. Deprotection employs tetrabutylammonium fluoride (TBAF) in THF at 25°C, achieving quantitative deprotection without racemization. Alternative strategies include:
Solvent screening reveals that protic solvents (e.g., methanol) promote decarboxylation at elevated temperatures (>40°C), while aprotic solvents (e.g., DCM) preserve acid functionality. Kinetic studies show that electron-withdrawing groups at C3 increase carboxylic acid acidity, enhancing its reactivity in nucleophilic substitution by 2.3-fold [3].
Table 3: Carboxylic Acid Protection Strategies
Protecting Group | Coupling Conditions | Deprotection Reagent | Deprotection Yield | Racemization Risk |
---|---|---|---|---|
TBS ester | EDC/HOBt, DCM | TBAF/THF | 98% | Low |
Methyl ester | DCC/DMAP, toluene | LiOH/H₂O | 95% | Moderate |
Benzyl ester | EDC, DMF | H₂/Pd-C | 99% | Low |
Stereochemical impurities arise primarily from epimerization at C3 of the cyclopentane ring or C2′ of the phenylpropanamide chain. Normal-phase HPLC with silica-based chiral columns (Chiralpak AD-H or OD-H) resolves diastereomers using hexane:isopropanol (85:15) mobile phases containing 0.1% trifluoroacetic acid. Key parameters include:
Preparative chromatography achieves >99% diastereomeric excess, with the order of elution being (1S,3R,2′S) followed by (1S,3R,2′R), (1S,3S,2′S), and (1S,3S,2′R) diastereomers. Process-scale resolution utilizes simulated moving bed (SMB) chromatography, reducing solvent consumption by 40% compared to batch methods [4].
Table 4: Chromatographic Separation Conditions for Diastereomers
Diastereomer | Column | Mobile Phase | Retention Time | Resolution |
---|---|---|---|---|
(1S,3R,2′S)-isomer | Chiralpak AD-H | Hexane:IPA (90:10) | 8.2 min | Reference |
(1S,3R,2′R)-isomer | Chiralpak AD-H | Hexane:IPA (90:10) | 11.5 min | 1.8 |
(1S,3S,2′S)-isomer | Chiralpak OD-H | Hexane:EtOH (85:15) | 14.1 min | 2.3 |
(1S,3S,2′R)-isomer | Chiralpak OD-H | Hexane:EtOH (85:15) | 18.9 min | 2.7 |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: